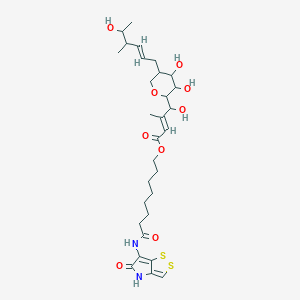

Thiomarinol A

Description

Properties

CAS No. |

146697-04-3 |

|---|---|

Molecular Formula |

C30H44N2O9S2 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |

InChI Key |

JIEMCPGFAXNCQW-XVYZEKPJSA-N |

Isomeric SMILES |

CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonyms |

thiomarinol thiomarinol A |

Origin of Product |

United States |

Foundational & Exploratory

Thiomarinol A: A Dual-Action Antibiotic Harnessing Metal Chelation to Combat Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomarinol A, a hybrid natural product, represents a promising strategy in the ongoing battle against antibiotic resistance. This technical guide delves into the intricate dual mode of action of this compound, which uniquely combines the inhibition of a crucial bacterial enzyme with the disruptive power of metal chelation. By covalently linking two distinct antibiotic moieties—a pseudomonic acid analogue and a dithiolopyrrolone—this compound achieves a synergistic effect, resulting in potent broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of its mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Hybrid Architecture of this compound

First isolated from the marine bacterium Pseudoalteromonas sp., this compound is a "hybrid" antibiotic constructed from two bioactive components: marinolic acid A and the dithiolopyrrolone (DTP) holothin, joined by an amide bond.[1][2] Marinolic acid A is a close analogue of mupirocin, a well-known antibiotic that targets protein synthesis.[1] The DTP moiety, on the other hand, belongs to a class of compounds known for their ability to disrupt cellular processes by binding to metal ions.[3][4] This unique combination allows this compound to be significantly more potent than its individual constituents and to overcome common bacterial resistance mechanisms.[1][5] Notably, it converts the primarily Gram-positive activity of its mupirocin-like scaffold into a broad-spectrum weapon effective against Gram-negative bacteria as well.[6][7]

The Dual Mode of Action

This compound's enhanced efficacy stems from its ability to attack bacterial cells on two fronts simultaneously.

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The marinolic acid portion of this compound inherits the mechanism of its parent compound, mupirocin, by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS).[1][3] IleRS is an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein synthesis.[1] By binding to IleRS, this compound effectively halts protein production, leading to bacterial growth arrest. Studies have shown that this compound binds to MRSA IleRS with incredibly high affinity (low femtomolar), approximately 1600 times more tightly than mupirocin itself.[3][4]

Metal Chelation by the Dithiolopyrrolone Moiety

The second, and equally critical, mode of action is conferred by the DTP component. DTPs function as prodrugs; upon entering the bacterial cell, the disulfide bond in the DTP ring is reduced, forming a reactive dithiol.[6] This dithiol is a potent chelator of essential divalent metal ions, such as zinc (Zn²⁺).[3][5]

Metal ions are vital cofactors for a multitude of bacterial enzymes and are essential for maintaining cellular homeostasis.[8][9] By sequestering these crucial metal ions, the activated DTP moiety of this compound disrupts numerous metabolic pathways and inhibits the function of various metal-dependent enzymes, contributing to its overall antibacterial effect.[3][4] This metal-chelating action is a key factor in this compound's ability to remain effective against mupirocin-resistant MRSA strains.[5]

Overcoming Bacterial Resistance

The hybrid nature of this compound is particularly effective at overcoming established resistance mechanisms.

-

Against Mupirocin-Resistant S. aureus (MRSA): High-level mupirocin resistance is often mediated by the acquisition of a resistant variant of IleRS (MupA). While the efficacy of the marinolic acid component is reduced against these strains, the metal chelation activity of the DTP moiety provides an alternative killing mechanism.[5] This makes the DTP's role more significant as the level of mupirocin resistance increases.[5]

-

Against Gram-Negative Bacteria (E. coli): Gram-negative bacteria possess a formidable outer membrane and efficient efflux pumps that prevent many antibiotics from reaching their intracellular targets.[6][10] The DTP moiety of this compound appears to be a "privileged" structure that facilitates increased accumulation of the antibiotic inside E. coli cells—up to 10-fold higher than mupirocin.[6] This enhanced intracellular concentration allows the drug to effectively inhibit its targets and overcome these intrinsic resistance mechanisms.[6][7]

Quantitative Data on Antibacterial Activity

The potency of this compound is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a range of bacteria compared to its constituent parts.

| Compound | Organism | Strain | MIC (µM) | Reference(s) |

| This compound | S. aureus | COL (Mupirocin-Susceptible MRSA) | 0.002 - 0.006 | [5][6] |

| Mupirocin | S. aureus | COL (Mupirocin-Susceptible MRSA) | 0.25 | [5] |

| Holomycin | S. aureus | COL (Mupirocin-Susceptible MRSA) | 2.5 | [5] |

| This compound | S. aureus | HLMR MRSA (High-Level Mupirocin-Resistant) | 0.5 | [5] |

| Mupirocin | S. aureus | HLMR MRSA (High-Level Mupirocin-Resistant) | >128 | [5] |

| This compound | E. coli | BW25113 | 4 | [6] |

| Mupirocin | E. coli | BW25113 | 510 | [6] |

| Holomycin | E. coli | BW25113 | 32 | [6] |

| This compound | K. pneumoniae | Clinical Isolates | 6.2 - 12.5 | [6] |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs).

| Compound | Organism | Intracellular Accumulation (nmol/10¹² CFUs) | Intracellular Concentration (µM, approx.) | Reference(s) |

| This compound | E. coli | 530 ± 70 | ~300 ± 40 | [6] |

| Mupirocin | E. coli | 50 ± 10 | ~30 ± 6 | [6] |

| Holomycin | E. coli | 2100 ± 700 | ~1200 ± 400 | [6] |

Table 2: Intracellular Accumulation in E. coli.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][11]

-

Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[12]

-

Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6][12]

-

Controls: Positive control wells (broth + inoculum, no drug) and negative control wells (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol: Antibiotic Accumulation Assay in E. coli

This assay quantifies the amount of a drug that accumulates inside bacterial cells.

-

Cell Culture: Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Treatment: Add the test compound (e.g., this compound, mupirocin) at a defined concentration and incubate for a set period (e.g., 1 hour).

-

Harvesting: Rapidly harvest the cells by centrifugation through a silicone oil layer to separate them from the extracellular medium.

-

Lysis: Lyse the bacterial cell pellets. A common method is repeated freeze-thaw cycles (e.g., liquid nitrogen and a 50°C heat block).[6]

-

Extraction: Centrifuge the lysate to remove debris. Extract the supernatant containing the intracellular drug with a suitable solvent (e.g., methanol).[6]

-

Quantification: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the drug present.

-

Normalization: Correlate the quantified drug amount to the number of cells (determined by CFU counts from the initial culture) to report the accumulation level (e.g., in nmol/10¹² CFUs).[6]

Conclusion and Future Directions

This compound exemplifies the power of hybrid antibiotic design. Its dual mode of action—inhibiting protein synthesis via IleRS and disrupting cellular machinery through metal chelation—provides a potent and synergistic antibacterial effect. The privileged role of the dithiolopyrrolone moiety in enhancing intracellular accumulation is key to overcoming the intrinsic resistance of Gram-negative bacteria. This makes this compound a valuable lead compound for the development of new therapeutics. Future research should focus on structure-activity relationship studies to optimize the molecule, aiming to enhance its efficacy and broaden its spectrum while minimizing potential cytotoxicity, thereby paving the way for designing the next generation of dual-acting, high-accumulation hybrid antibiotics.[6][7]

References

- 1. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond [mdpi.com]

- 10. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety – Department of Chemistry [chem.unc.edu]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. actascientific.com [actascientific.com]

An In-depth Technical Guide to Thiomarinol A from Pseudoalteromonas rava SANK 73390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent antibiotic Thiomarinol A, produced by the marine bacterium Pseudoalteromonas rava SANK 73390. This compound is a promising candidate for combating multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is a hybrid natural product antibiotic isolated from the marine bacterium Pseudoalteromonas rava SANK 73390 (initially classified as Alteromonas rava sp. nov. SANK 73390).[1] It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its unique structure, a conjugate of a pseudomonic acid analog and a dithiolopyrrolone moiety (holothin), contributes to its remarkable potency, which is significantly greater than its individual components.[1] This hybrid nature allows it to overcome some mechanisms of resistance that affect its parent compounds.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H44N2O9S2 |

| Molecular Weight | 640.81 g/mol |

| CAS Number | 146697-04-3 |

Antimicrobial Activity of this compound

The antibacterial potency of this compound has been evaluated against a range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs).

| Organism | Strain | MIC (µM) |

| Staphylococcus aureus (MRSA) | COL | 0.002 |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.006 |

| Staphylococcus aureus (LLMR) | Mutant | 0.08 |

| Staphylococcus aureus (HLMR) | BAA-1556 | 0.5 |

| Escherichia coli | 4 | |

| Klebsiella pneumoniae | Clinical Isolates | 6.2 - 12.5 |

| Mupirocin (for comparison) | MRSA COL | 0.25 |

| Holomycin (for comparison) | MRSA COL | 2.5 |

Note: LLMR - Low-Level Mupirocin Resistance, HLMR - High-Level Mupirocin Resistance.

Cytotoxicity

| Cell Line | EC50 (µM) |

| Human Embryonic Kidney (HEK293T) | 3.0 ± 0.3 |

Experimental Protocols

Fermentation of Pseudoalteromonas rava SANK 73390

While a detailed, step-by-step protocol with specific medium composition for the fermentation of Pseudoalteromonas rava SANK 73390 is not extensively detailed in the reviewed literature, the general approach involves standard marine microbiology techniques. The bacterium is cultured in a suitable liquid medium, likely a marine broth, under controlled conditions of temperature, pH, and aeration to promote the production of this compound.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the culture broth of P. rava SANK 73390.

-

Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (HPLC) for purification.[2]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

-

Detection: Elution is monitored by UV absorbance, and fractions containing this compound are collected.

-

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS).

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of a hybrid metabolic pathway, combining elements of polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) systems. The biosynthetic gene cluster is located on a large, 97 kb plasmid.[3] The pathway involves the separate synthesis of two key intermediates, marinolic acid and holothin, which are subsequently joined.

Marinolic Acid Moiety Biosynthesis

The marinolic acid component is synthesized via a combination of PKS and FAS pathways.

-

Precursors: The building blocks for this moiety are derived from acetate, 4-hydroxybutyrate, and succinate.[4]

-

Key Genes: The tmpA, tmpB, and tmpD genes encode the PKS and FAS enzymes responsible for the assembly of the marinolic acid backbone. The genes tmlQ, tmlS, and tacpD are involved in generating the 4-hydroxybutyryl starter unit from succinyl-CoA.

Holothin (Pyrrothine) Moiety Biosynthesis

The holothin moiety, a dithiolopyrrolone, is synthesized by an NRPS system.

-

Precursor: The amino acid cysteine is the primary precursor for the holothin core.

-

Key Genes: The holA-H gene cluster directs the synthesis of the pyrrothine unit.

Hybridization and Final Assembly

The final step in this compound biosynthesis is the amide bond formation between the marinolic acid and holothin moieties.

-

Key Enzymes: This crucial step is catalyzed by the enzymes TmlU, a CoA ligase that activates marinolic acid, and HolE, an acetyltransferase that facilitates the amidation.[5]

Signaling Pathways and Regulation

The regulation of the this compound biosynthetic gene cluster is not yet fully understood. Interestingly, the biosynthetic gene cluster on the plasmid does not appear to contain any obvious regulatory genes. However, putative operator sequences, characterized by inverted repeats, have been identified in the promoter regions of the gene cluster, suggesting that regulation may be controlled by chromosomally encoded transcription factors.[6]

Visualizations

Caption: Overview of the this compound biosynthetic workflow.

Caption: Experimental workflow for this compound isolation.

References

- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Thiomarinol A: A Comprehensive Technical Guide to its Antimicrobial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A, a hybrid natural product antibiotic, has garnered significant attention within the scientific community for its potent and broad-spectrum antimicrobial activity.[1][2] Structurally, it is a fascinating molecule, combining moieties from two distinct antibiotic classes: a dithiolopyrrolone (holothin) and a derivative of monic acid A (marinolic acid), which is closely related to mupirocin.[3][4] This unique hybrid structure contributes to its enhanced potency and expanded spectrum of activity compared to its constituent parts.[2][3] This technical guide provides an in-depth overview of this compound's antimicrobial profile, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly noteworthy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The hybrid nature of this compound is crucial for its enhanced activity, being over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA.[3]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro activity of this compound and its related compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

| Compound | Escherichia coli BW25113 (μM) | Staphylococcus aureus COL (μM) |

| This compound | 4 | 0.002 |

| Mupirocin | 510 | 0.25 |

| Holomycin | 32 | 16 |

Data sourced from literature.[1]

Table 2: In Vitro Activity of this compound against Multidrug-Resistant Clinical Isolates

| Organism | MIC (μM) |

| Staphylococcus aureus (clinical isolates) | 0.006 |

| Klebsiella pneumoniae (isolates) | 6.2–12.5 |

Data sourced from literature.[1]

Mechanism of Action

This compound possesses a dual mode of action, a key factor in its potent antimicrobial properties and its ability to overcome resistance.[3] This dual mechanism involves the inhibition of a crucial enzyme in protein synthesis and the disruption of metal homeostasis.[3]

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The mupirocin-like moiety of this compound targets and potently inhibits isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA during protein synthesis.[1][3] This inhibition effectively halts protein production, leading to bacterial growth arrest and cell death.[1] this compound demonstrates exceptionally tight binding to MRSA IleRS, with a picomolar inhibition constant (Ki) and a low femtomolar dissociation constant (Kd), binding approximately 1600 times more tightly than mupirocin.[3]

Table 3: Inhibition and Binding Constants for MRSA Isoleucyl-tRNA Synthetase (IleRS)

| Compound | Apparent Inhibition Constant (Kiapp) (nM) | Estimated Inhibition Constant (Ki) (pM) | Estimated Dissociation Constant (Kd, 25°C) |

| This compound | 19 ± 4 | 370 ± 70 | 11 ± 6 fM |

| Mupirocin | 12 ± 2 | 240 ± 20 | 18 ± 7 pM |

Data sourced from literature.[3]

Disruption of Metal Homeostasis

The dithiolopyrrolone (DTP) component of this compound is known to chelate metal ions.[3] This activity is believed to contribute to its antimicrobial effect by disrupting essential metal-dependent cellular processes.[3] This secondary mechanism may also play a role in overcoming resistance to mupirocin, which solely targets IleRS.[3]

Caption: Dual mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

96-well clear, non-treated microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial inoculum (~5 × 105 CFU/mL)

-

This compound stock solution (in a suitable solvent like DMSO)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

-

Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours without shaking.[1]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of IleRS.

Materials:

-

Purified MRSA IleRS enzyme

-

L-isoleucine

-

ATP

-

tRNAIle

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Radiolabeled [³H]-isoleucine or a pyrophosphate detection system

-

This compound

-

Scintillation counter or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and L-isoleucine (including a tracer amount of [³H]-isoleucine).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified IleRS enzyme.

-

After a defined incubation period at an optimal temperature (e.g., 37°C), add the cognate tRNAIle to allow for the transfer of isoleucine.

-

Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

-

Precipitate and wash the tRNA to remove unincorporated [³H]-isoleucine.

-

Quantify the amount of [³H]-isoleucine attached to the tRNA using a scintillation counter.

-

Alternatively, the initial adenylation step can be monitored by measuring the consumption of ATP or the production of pyrophosphate.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ and Ki values.

Antibiotic Accumulation Assay in E. coli

This protocol describes a method to quantify the intracellular concentration of this compound in E. coli.[1]

Materials:

-

E. coli culture (e.g., BW25113)

-

Phosphate-buffered saline (PBS), cold sterile

-

This compound

-

LC-MS/MS system

Procedure:

-

Grow E. coli to a specific optical density (e.g., mid-log phase).

-

Harvest the cells by centrifugation and wash them with cold sterile PBS.[1]

-

Resuspend the cell pellet in PBS to a known cell density.

-

Equilibrate the cell suspension at 37°C with shaking.[1]

-

Add this compound to a final concentration (e.g., 25 µM) and incubate for a defined period (e.g., 10 minutes) at 37°C with shaking.[1]

-

Rapidly stop the accumulation by adding a large volume of cold PBS and centrifuging to pellet the cells.

-

Lyse the cells to release the intracellular contents.

-

Analyze the lysate using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.

-

Normalize the results to the number of cells (colony-forming units, CFUs).

Caption: Workflow for antibiotic accumulation assay.

Conclusion

This compound stands out as a promising antibiotic candidate due to its potent, broad-spectrum activity and its dual mechanism of action that can circumvent existing resistance pathways. Its hybrid structure underscores a valuable strategy in antibiotic development: the combination of different pharmacophores to create novel agents with enhanced properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the evaluation and advancement of this compound and other hybrid antibiotics. Further investigation into its in vivo efficacy, safety profile, and the potential for resistance development will be crucial in determining its future clinical utility.

References

- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends [mdpi.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Purification of Thiomarinol A: Application Notes and Protocols for Researchers

Application Note

This document provides a detailed protocol for the purification of Thiomarinol A, a potent hybrid antibiotic, from the marine bacterium Pseudoalteromonas luteoviolacea. The methodology outlines a comprehensive workflow from culture extraction to final purification using a combination of solid-phase extraction and preparative High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

This compound is a promising antimicrobial agent with a unique structure, combining a pseudomonic acid analog and a dithiolopyrrolone moiety.[1] Its purification from complex culture broths is a critical step for further biological and pharmacological studies. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound.

Experimental Protocols

Extraction of this compound from Pseudoalteromonas luteoviolacea Culture

This protocol describes the extraction of the crude secondary metabolite mixture containing this compound from the bacterial culture broth.

Materials:

-

Fermentation broth of Pseudoalteromonas luteoviolacea 2ta16

-

Ethyl acetate (EtOAc), HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Glassware

Procedure:

-

Following fermentation, the P. luteoviolacea culture broth is harvested.

-

The culture broth is extracted three times with an equal volume of ethyl acetate in a separatory funnel.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

The dried ethyl acetate extract is filtered to remove the sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Initial Cleanup of Crude Extract by Solid-Phase Chromatography

This step serves to remove highly polar and non-polar impurities from the crude extract before the final purification by preparative HPLC.

Materials:

-

Crude extract from the previous step

-

Silica gel C18 (reversed-phase)

-

Methanol (MeOH), HPLC grade

-

Deionized water (H₂O)

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a reversed-phase silica gel (C18) column.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto the pre-equilibrated C18 column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50% MeOH, 70% MeOH, 90% MeOH, 100% MeOH).

-

Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

High-Purity Purification of this compound by Preparative HPLC

This final step isolates this compound to a high degree of purity.

Instrumentation and Materials:

-

Agilent PrepStar HPLC system (or equivalent) with a Diode Array Detector (DAD).[1]

-

Phenomenex Luna PREP C18(2) Axia column (21.20 × 250 mm, 10 μm).[1]

-

Mobile Phase A: Deionized water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Partially purified extract from the previous step dissolved in methanol.

Procedure:

-

Equilibrate the preparative HPLC column with a starting mixture of Mobile Phase A and B.

-

Inject the partially purified extract onto the column.

-

Elute the column with a linear gradient of Mobile Phase B (methanol with 0.1% formic acid) into Mobile Phase A (water with 0.1% formic acid). A suggested gradient, adapted from analytical methods, is a 25-minute linear gradient from 25% to 90% Mobile Phase B.[2]

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 310 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC-MS.

-

Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from a representative purification of this compound.

| Parameter | Value | Unit |

| Starting Culture Volume | 1 | L |

| Crude Extract Yield | 150-250 | mg |

| Partially Purified Extract | 40-60 | mg |

| Final Purified this compound | 5-10 | mg |

| Final Purity | >98 | % |

| Overall Yield | 0.5-1.0 | % (from crude extract) |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Thiomarinol A Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a potent hybrid natural product antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is a hybrid of two other antibiotics: holothin, a dithiolopyrrolone (DTP), and marinolic acid, which is structurally similar to mupirocin.[3][4] This unique structure gives this compound a dual mode of action, primarily targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis, and potentially disrupting metal homeostasis through metal chelation.[3][4] Notably, this compound has demonstrated significant potency against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and remains effective against mupirocin-resistant strains.[3][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, a standard antimicrobial susceptibility testing technique.[1][5]

Data Presentation

The following tables summarize the reported MIC values of this compound against selected bacterial species, offering a comparative overview of its potent antibacterial activity.

Table 1: MIC of this compound against Staphylococcus aureus

| Strain | MIC (µM) | Reference |

| S. aureus clinical isolates | 0.006 | [1] |

Table 2: MIC of this compound against Gram-Negative Bacteria

| Strain | MIC (µM) | Reference |

| Escherichia coli | 4 | [1] |

| Klebsiella pneumoniae isolates | 6.2 - 12.5 | [1] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1]

1. Materials

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well clear, flat-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Vortex mixer

2. Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved by measuring the optical density at 600 nm (OD600) to reach a value corresponding to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This diluted suspension should be used within 30 minutes of preparation.

3. Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations. The final volume in each well of the assay plate will be 100 µL, so prepare the dilutions accordingly (e.g., prepare 2X concentrations in a volume of 100 µL).

4. Assay Procedure

-

Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound (2X) to the first column.

-

Perform a serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. This will result in 50 µL of varying this compound concentrations in each well.

-

Add 50 µL of the prepared bacterial inoculum (from step 2.5) to each well, bringing the final volume to 100 µL. The final concentration of bacteria will be approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: Add 50 µL of bacterial inoculum to 50 µL of CAMHB without this compound.

-

Sterility Control: Add 100 µL of CAMHB to a well without bacteria or this compound.

-

Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

-

5. Incubation and Reading Results

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is comparable to the sterility control.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound MIC Assay.

Signaling Pathway: Mechanism of Action

Caption: this compound's primary mechanism of action.

References

- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. microbe-investigations.com [microbe-investigations.com]

Thiomarinol A: A Chemical Probe for Investigating Metalloenzymes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a hybrid natural product antibiotic with a unique dual mechanism of action, making it a valuable tool for studying metalloenzymes. It is composed of a mupirocin analogue, marinolic acid A, and a dithiolopyrrolone (DTP) moiety, holothin.[1] While the mupirocin component targets isoleucyl-tRNA synthetase (IleRS), the DTP core is responsible for its metal-chelating properties, which disrupt cellular metal homeostasis, particularly of zinc.[2][3] This latter characteristic allows this compound to function as a chemical probe for identifying and characterizing zinc-dependent metalloenzymes, which play crucial roles in numerous cellular processes and are significant targets for drug development.

The DTP moiety of this compound acts as a prodrug. Following intracellular reduction of its disulfide bond, it becomes a potent metal chelator.[2] This chelation can directly inhibit metalloenzymes by removing the essential metal cofactor from their active site. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study metalloenzymes.

Mechanism of Action as a Metalloenzyme Probe

The utility of this compound as a probe for metalloenzymes stems from the chemical activity of its dithiolopyrrolone component.

Quantitative Data

The inhibitory activity of this compound and its constituent moieties has been quantified against various bacterial strains and specific enzymes. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds

| Compound | Organism | MIC (µM) | Reference |

| This compound | Escherichia coli | 4 | [1] |

| Mupirocin | Escherichia coli | 510 | [1] |

| Holomycin | Escherichia coli | 32 | [1] |

| This compound | Staphylococcus aureus (clinical isolates) | 0.006 | [1] |

| This compound | Klebsiella pneumoniae (isolates) | 6.2–12.5 | [1] |

Table 2: Inhibitory Activity against Specific Metalloenzymes

Note: Data for Holomycin, a close structural analog of this compound's DTP moiety, is included to provide insight into the potential activity of this compound against metalloenzymes.

| Inhibitor | Target Enzyme | Organism | IC50 (nM) | Ki (µM) | Reference |

| Reduced Holomycin | Metallo-β-lactamase (NDM-1) | - | 110 (for imipenem hydrolysis) | - | [2] |

| Reduced Holomycin | Metallo-β-lactamase (NDM-1) | - | 153 (for nitrocefin hydrolysis) | - | [2] |

| Mercaptoacetic acid thiol esters | Metallo-β-lactamase (S. maltophilia L-1) | - | < 10,000 | - | [4] |

| Mercaptoacetic acid thiol esters | Metallo-β-lactamase (B. fragilis CfiA) | - | > 1,000,000 | - | [4] |

| SB216968 | Metallo-β-lactamase (A. hydrophila CphA) | - | - | 3.9 | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the activity of this compound as a metalloenzyme probe.

Protocol 1: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol is adapted for a thiol-containing inhibitor like the reduced form of this compound and uses a fluorogenic substrate.[5]

Objective: To determine the inhibitory potency (IC50) of this compound against a purified metallo-β-lactamase.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

-

This compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Fluorogenic cephalosporin substrate (e.g., FC5, which releases 7-hydroxycoumarin upon hydrolysis)[5]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Preparation of Reduced this compound:

-

Prepare a stock solution of this compound in DMSO.

-

To activate this compound, pre-incubate it with a reducing agent (e.g., 10-fold molar excess of DTT or TCEP) in assay buffer for 30 minutes at room temperature to reduce the disulfide bond. This reduced form is the active chelator.

-

-

Enzyme and Substrate Preparation:

-

Dilute the purified metallo-β-lactamase in assay buffer to the desired working concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it in assay buffer to the working concentration (typically at or below the Km value).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of a serial dilution of the pre-reduced this compound to the sample wells. For control wells, add 10 µL of assay buffer with the reducing agent.

-

Add 20 µL of the diluted enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: In Vitro Zinc Chelation Assay using Dithizone

This spectrophotometric assay determines the ability of this compound to chelate zinc ions in a competitive manner with the zinc indicator dithizone.[6][7]

Objective: To quantify the zinc chelation capacity of reduced this compound.

Materials:

-

This compound

-

DTT or TCEP

-

Zinc sulfate (ZnSO4) solution (standardized)

-

Dithizone solution in ethanol or acetone

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well clear microplates

-

Spectrophotometer plate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO and a fresh solution of the reducing agent (DTT or TCEP) in assay buffer.

-

Prepare a standardized stock solution of ZnSO4 in water.

-

Prepare a fresh solution of dithizone in ethanol or acetone.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of ZnSO4 solution to each well (e.g., to a final concentration of 10 µM).

-

Add serial dilutions of this compound that has been pre-reduced with DTT or TCEP (as described in Protocol 1). For the control, add buffer with the reducing agent.

-

Incubate for 10-15 minutes at room temperature to allow for chelation.

-

-

Color Development and Measurement:

-

Add the dithizone solution to each well. The dithizone will react with the remaining free zinc, forming a colored complex.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength for the zinc-dithizone complex (typically around 530-540 nm).[7]

-

-

Data Analysis:

-

A standard curve of known zinc concentrations with dithizone should be prepared to correlate absorbance with the concentration of free zinc.

-

Calculate the amount of zinc chelated by this compound at each concentration by subtracting the measured free zinc from the initial total zinc concentration.

-

The chelation efficiency can be expressed as a percentage or as an EC50 value (the concentration of this compound required to chelate 50% of the available zinc).

-

Protocol 3: Measurement of Intracellular Zinc Depletion in Bacteria

This protocol uses a fluorescent probe to visualize and quantify the decrease in intracellular labile zinc pools in bacteria upon treatment with this compound.[8]

Objective: To demonstrate the zinc-chelating activity of this compound within bacterial cells.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

This compound

-

Fluorescent zinc probe (e.g., Zinpyr-1)

-

Bacterial growth medium (e.g., LB broth)

-

Wash buffer (e.g., PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Bacterial Culture and Staining:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with wash buffer.

-

Resuspend the cells in wash buffer and incubate them with the fluorescent zinc probe (e.g., 5 µM Zinpyr-1) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

-

Treatment with this compound:

-

Resuspend the stained cells in fresh growth medium.

-

Treat the cells with different concentrations of this compound. Include an untreated control.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the bacterial suspension using a fluorescence plate reader (for population-level analysis) or visualize individual cells using a fluorescence microscope (for single-cell analysis). For Zinpyr-1, use an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

A decrease in fluorescence intensity in the this compound-treated cells compared to the untreated control indicates a reduction in the intracellular labile zinc pool.

-

Quantify the change in fluorescence and plot it against the concentration of this compound to determine a dose-response relationship.

-

Signaling Pathways and Logical Relationships

The primary effect of this compound on metalloenzyme-related signaling is the disruption of zinc homeostasis. This can have widespread downstream consequences on various cellular processes that rely on zinc-dependent proteins.

Disruption of zinc homeostasis can impact various signaling pathways, including two-component systems that regulate virulence and stress responses in bacteria. For example, zinc levels are known to influence the activity of sensor kinases, which in turn regulate the phosphorylation of response regulators that control gene expression. By chelating zinc, this compound can indirectly modulate these signaling cascades.

Conclusion

This compound, with its unique hybrid structure, serves as a powerful chemical probe for the study of metalloenzymes. Its dithiolopyrrolone moiety provides a mechanism for the targeted disruption of metal homeostasis, particularly zinc, allowing for the identification and characterization of zinc-dependent enzymes and their roles in cellular signaling and physiology. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations of metalloenzymes, contributing to a better understanding of these important biological targets and aiding in the development of novel therapeutics.

References

- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Zinpyr-1 for the investigation of zinc signals in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Thiomarinol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a hybrid natural product antibiotic combining a dithiolopyrrolone (DTP) moiety, holothin, and a derivative of mupirocin, marinolic acid.[1][2] Its potent antimicrobial activity stems from a dual mechanism of action: the inhibition of isoleucyl-tRNA synthetase (IleRS) by the marinolic acid component and the disruption of metal homeostasis through metal chelation by the DTP moiety.[2][3] While its efficacy against resistant bacterial strains like MRSA is well-documented, the dithiolopyrrolone component also confers moderate cytotoxicity towards mammalian cells, making it a subject of interest for anticancer research.[1][3]

These application notes provide a comprehensive guide to evaluating the cell viability and cytotoxicity of this compound in mammalian cell lines. Detailed protocols for standard assays and data presentation are included to facilitate reproducible and comparative studies.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and a related dithiolopyrrolone, Thiolutin, on various human cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Citation |

| This compound | HEK293T (Human Embryonic Kidney) | Cytotoxicity | EC50 | 3.0 ± 0.3 | [3] |

| Thiolutin | NCI-H187 (Human Small Cell Lung Cancer) | Cytotoxicity | IC50 | 0.35 µg/mL (~1.53) | [4] |

| Thiolutin | MCF-7 (Human Breast Cancer) | Cytotoxicity | IC50 | 5.61 µg/mL (~24.5) | [4] |

Note: The cytotoxicity of this compound is attributed to its dithiolopyrrolone moiety.[1]

Proposed Mechanism of Cytotoxicity in Mammalian Cells

The cytotoxic action of this compound in mammalian cells is primarily attributed to its dithiolopyrrolone core. The proposed mechanism involves the intracellular reduction of the disulfide bridge within the DTP moiety. This reduction generates a dithiol that acts as a potent chelator of essential metal ions, particularly zinc. The sequestration of intracellular zinc disrupts the function of numerous metalloenzymes and transcription factors, leading to a cascade of events that can culminate in apoptosis. This disruption of metal homeostasis is a key factor in the observed cytotoxicity.[5]

References

- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability issues of Thiomarinol A in different solvents and pH

This technical support center provides guidance on the stability of Thiomarinol A in various solvents and pH conditions. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is a hybrid molecule composed of a pseudomonic acid analog and a dithiolopyrrolone moiety.[1][2] The primary stability concerns are related to the potential for hydrolysis of its ester and amide linkages, as well as oxidation of the dithiolopyrrolone ring. The pseudomonic acid portion of this compound is analogous to pseudomonic acid C, which is known to be more stable than pseudomonic acid A (a major component of mupirocin) due to the absence of an unstable epoxide group.[3][4]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, the stability of its structural relative, pseudomonic acid, is known to be pH-dependent. Pseudomonic acids are generally stable between pH 4 and 9.[5] Outside of this range, ester hydrolysis is a primary degradation pathway. Therefore, it is recommended to maintain this compound solutions within a pH range of 4 to 9 to minimize degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For short-term use, common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol can be used to prepare stock solutions. However, for long-term storage, it is crucial to minimize the presence of water to prevent hydrolysis. Aprotic solvents like DMSO are generally preferred for long-term storage of stock solutions at low temperatures (-20°C or -80°C). Aqueous buffers should ideally be prepared fresh from a stock solution before each experiment.

Q4: Can this compound degrade during cell-based assays?

A4: One study has shown that this compound remained intact within E. coli cells, with no hydrolysis products observed, suggesting a degree of stability in a biological matrix.[1] However, the dithiolopyrrolone moiety of this compound can be susceptible to intracellular reduction, which is part of its mechanism of action.[6] Additionally, oxidation can occur, leading to the formation of Thiomarinol B, an S-oxidized variant with potentially altered activity.[7]

Q5: Are there any known degradation products of this compound?

A5: Yes, a known degradation product is marinolic amide, which results from the hydrolysis of the ester bond.[3] Additionally, Thiomarinol B, an S-oxidized form of this compound, has been isolated.[7] Under forced degradation conditions (e.g., strong acid or base), hydrolysis of both the ester and amide linkages is expected.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of antibacterial activity in stored solutions. | Degradation of this compound due to hydrolysis or oxidation. | Prepare fresh solutions for each experiment. Store stock solutions in an aprotic solvent like DMSO at -80°C. Avoid repeated freeze-thaw cycles. |

| Inconsistent results in cell-based assays. | Instability of this compound in the assay medium over time. | Minimize the incubation time of this compound in aqueous media. Prepare working solutions immediately before use. |

| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. Likely degradation products include marinolic amide and the free marinolic acid and holothin moieties resulting from hydrolysis. |

| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. Sonication may aid in dissolution. |

Stability of this compound Structural Analogs

The stability of this compound can be inferred from the known stability of its constituent parts.

| Structural Moiety | Compound | Known Stability Characteristics | Reference |

| Pseudomonic Acid Analog | Pseudomonic Acid A | Unstable outside of pH 4-9 due to an epoxide group. | [4][5] |

| Pseudomonic Acid C | More chemically stable than Pseudomonic Acid A due to the presence of a 10,11-alkene instead of an epoxide. | [3][4] | |

| Dithiolopyrrolone | Holothin | Less stable than its N-acetylated analog, holomycin. Susceptible to intracellular reduction. | [1][6] |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2, 6, and 24 hours.

-

Thermal Degradation: Store the stock solution at 80°C for 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid).

-

Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Caption: Plausible degradation pathways of this compound.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pseudomonic Acids [drugfuture.com]

- 6. pnas.org [pnas.org]

- 7. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting inconsistent results in Thiomarinol A bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Thiomarinol A. Our aim is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a hybrid antibiotic with a dual mechanism of action. It is composed of two bioactive moieties: marinolic acid and a dithiolopyrrolone (holothin).[1][2][3] Like its close analogue mupirocin, the marinolic acid component inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).[1][2][3] The dithiolopyrrolone moiety is believed to disrupt metal homeostasis in bacterial cells, potentially by chelating essential metal ions like zinc.[1] This dual action contributes to its high potency and broad-spectrum activity.[1][4]

Q2: Why is this compound significantly more potent than mupirocin against some bacterial strains?

A2: this compound's enhanced potency is attributed to its hybrid nature. It binds to MRSA IleRS with approximately 1600 times greater affinity than mupirocin.[1][2] Additionally, its dithiolopyrrolone component provides a second mode of action, which is particularly effective against strains that have developed resistance to mupirocin.[1] This allows this compound to be effective against both mupirocin-sensitive and high-level mupirocin-resistant MRSA.[1][5]

Q3: Can I expect this compound to be active against Gram-negative bacteria?

A3: Yes, unlike mupirocin, this compound has demonstrated activity against a range of Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa.[4] This is largely due to the dithiolopyrrolone moiety, which appears to improve the compound's accumulation within Gram-negative cells, overcoming intrinsic resistance mechanisms like efflux pumps and outer membrane impermeability that render mupirocin ineffective.[4][6]

Q4: How is this compound biosynthesized?

A4: this compound is a natural product of the marine bacterium Pseudoalteromonas luteoviolacea.[4] Its complex biosynthesis involves the convergence of two separate pathways: the polyketide synthase (PKS) pathway for marinolic acid (a mupirocin analogue) and a non-ribosomal peptide synthetase (NRPS) pathway for the dithiolopyrrolone core (holothin).[3][7][8] A key step is the amide bond formation between marinolic acid and holothin, catalyzed by the enzymes TmlU and HolE.[3]

Troubleshooting Inconsistent Bioassay Results

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

| Potential Cause | Troubleshooting Steps |

| Degradation of this compound | - this compound, particularly the dithiolopyrrolone moiety, may be susceptible to degradation. Prepare fresh stock solutions for each experiment. - Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or below and protect from light. - Avoid repeated freeze-thaw cycles. |

| Chelation by Media Components | - The dithiolopyrrolone moiety of this compound chelates metal ions.[1] High concentrations of divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) in the growth medium may interfere with its activity. - Consider using a defined minimal medium or analyzing the cation concentration of your standard medium (e.g., Mueller-Hinton Broth). |

| High Inoculum Density | - An overly dense bacterial inoculum can lead to artificially high MIC values. - Standardize your inoculum preparation using McFarland standards to ensure a consistent starting cell density. |

| Binding to Plastics | - Like many hydrophobic molecules, this compound may adsorb to the surface of plastic labware (e.g., microplates, pipette tips). - Consider using low-adhesion microplates and pre-rinsing pipette tips with the solution to be transferred. |

Issue 2: Poor or inconsistent zones of inhibition in disk diffusion assays.

| Potential Cause | Troubleshooting Steps |

| Inadequate Diffusion | - The solvent used to dissolve this compound may not be fully evaporating from the disk before placement on the agar, affecting diffusion. - Ensure the solvent has completely evaporated from the disk in a sterile environment before application. |

| Agar Depth Variability | - Inconsistent agar depth in Petri dishes can significantly impact the size of the inhibition zone. - Pour a standardized volume of agar into plates of the same size to ensure a uniform depth (typically 4 mm). |

| Incorrect Solvent | - The choice of solvent can impact the solubility and stability of this compound. - DMSO is a common solvent. Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth. Run a solvent-only control disk. |

Issue 3: Variability in enzyme inhibition assays (e.g., IleRS activity).

| Potential Cause | Troubleshooting Steps |

| Enzyme Purity and Activity | - The purity and specific activity of the isolated IleRS enzyme are critical. - Verify enzyme purity by SDS-PAGE and confirm its activity before performing inhibition assays. |

| Cofactor Concentration | - IleRS activity is dependent on cofactors like ATP and Mg²⁺. - Ensure optimal and consistent concentrations of all necessary cofactors in the reaction buffer. |

| Inaccurate IC50/Ki Determination | - this compound is a tight-binding inhibitor of IleRS.[1] Standard IC50 calculations may not be accurate. - Use the Morrison equation for tight-binding inhibitors to calculate the apparent inhibition constant (Kiapp).[1] |

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from published literature.

| Compound | Organism | Assay Type | Value | Reference |

| This compound | S. aureus (MRSA, mupirocin-sensitive) | MIC | 0.002 µM | [1] |

| Mupirocin | S. aureus (MRSA, mupirocin-sensitive) | MIC | >0.25 µM | [1] |

| This compound | S. aureus (High-Level Mupirocin-Resistant) | MIC | 0.5 µM | [1] |

| Mupirocin | S. aureus (High-Level Mupirocin-Resistant) | MIC | >1000 µM | [1] |

| This compound | E. coli | MIC | 4 µM | [4] |

| Mupirocin | E. coli | MIC | 510 µM | [4] |

| Holomycin | E. coli | MIC | 32 µM | [4] |

| This compound | MRSA IleRS | Ki | 370 ± 70 pM | [1] |

| Mupirocin | MRSA IleRS | Ki | 240 ± 20 pM | [1] |

Experimental Protocols & Visualizations

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method for determining the MIC of this compound using the broth microdilution method.

-

Preparation of this compound Stock: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test organism.

-

Inoculate into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Microplate Preparation:

-

In a sterile 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubate the plate at the optimal temperature for 16-20 hours.

-

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 3. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp SANK 73390 | Semantic Scholar [semanticscholar.org]

Thiomarinol A Production: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Thiomarinol A.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

This compound is a hybrid antimicrobial antibiotic isolated from the culture broth of the marine bacterium Alteromonas rava sp. nov. SANK 73390.[1] It is a hybrid of a pseudomonic acid analogue and holothin.[1]

Q2: What are the key challenges in scaling up this compound production?

Scaling up microbial fermentation from the laboratory to pilot or commercial scale presents several challenges. These include ensuring process consistency in parameters like temperature, pH, dissolved oxygen, and agitation.[2] Maintaining batch-to-batch reproducibility, managing the increasing technical complexity of the equipment, and optimizing yield and productivity are also significant hurdles.[2] For marine-derived products like this compound, mimicking the natural growth conditions, such as biofilm formation which can be stimulated by using a cotton scaffold in liquid media, can be crucial for secondary metabolite production.

Q3: Are there any known strategies to improve the yield of this compound?

Yes, several strategies can be employed to enhance this compound production. Optimization of fermentation conditions, including medium components, is critical. For a related Pseudoalteromonas sp., a tailored culture medium (2216E basal medium with 1.5% soluble starch and 0.5% peptone) significantly increased biomass and the production of desired metabolites.[3] Additionally, a fed-batch fermentation strategy can help in maintaining optimal nutrient levels and extending the production phase.

Troubleshooting Guides

Fermentation

Issue 1: Low this compound Titer

-

Possible Cause 1: Suboptimal Medium Composition.

-

Solution: Review and optimize the components of your fermentation medium. A systematic investigation to improve reproducibility and production levels for similar compounds involved optimizing fermentation media, incubation time and temperature, and shaking speed.[4] For instance, supplementing LB-broth with 4% glucose was found to be a key observation for improving metabolite production in a related organism.[4]

-

-

Possible Cause 2: Inadequate Aeration and Agitation.

-

Solution: Oxygen transfer is often a rate-limiting factor in aerobic fermentations.[5] Ensure that the agitation speed and aeration rate are optimized for your bioreactor scale to maintain a sufficient dissolved oxygen level. For a 50L fermenter producing metabolites from Pseudoalteromonas sp., a ventilation rate of 30 L/min and an agitation speed of 450 rpm were found to be optimal.[3]

-

-

Possible Cause 3: pH Fluctuation.

-

Solution: The pH of the culture medium can significantly impact microbial growth and metabolite production. Implement a robust pH control system in your bioreactor. For a related Pseudoalteromonas species, an initial pH of 7.5 was found to be optimal.[3]

-

Issue 2: Inconsistent Batch-to-Batch Yield

-

Possible Cause 1: Variability in Inoculum Quality.

-

Solution: Standardize your inoculum preparation protocol. Ensure that the age, cell density, and physiological state of the seed culture are consistent for every batch.

-

-

Possible Cause 2: Fluctuations in Fermentation Parameters.

-

Solution: Calibrate all sensors (pH, DO, temperature) before each fermentation run. Implement a robust process monitoring and control system to maintain all critical parameters within their optimal range throughout the fermentation.[5]

-

Downstream Processing and Purification

Issue 3: Low Recovery of this compound during Extraction

-

Possible Cause 1: Inefficient Cell Lysis (if intracellular).

-

Solution: While this compound is typically isolated from the culture broth, if intracellular product is suspected, optimize the cell disruption method. Compare different techniques such as high-pressure homogenization, ultrasonication, or enzymatic lysis to maximize the release of the product.

-

-

Possible Cause 2: Incomplete Extraction from the Culture Broth.

-

Solution: this compound is typically extracted from the culture broth.[1] Optimize the solvent system and extraction parameters. A common method involves liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Issue 4: Purity Issues after Chromatography

-

Possible Cause 1: Co-elution of Impurities.

-

Solution: Optimize the chromatography protocol. This may involve adjusting the gradient slope in reverse-phase chromatography, changing the mobile phase composition, or using a different stationary phase. For purification of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column is effective.

-

-

Possible Cause 2: Presence of Structurally Similar Analogs.

-

Solution: Pseudoalteromonas sp. is known to produce several Thiomarinol analogs. High-resolution chromatography techniques may be necessary to separate these closely related compounds. Consider using a shallower gradient during elution or employing a different chromatography mode, such as size-exclusion or ion-exchange chromatography, as an additional purification step.

-

Data Presentation

Table 1: Optimized Fermentation Parameters for a Pseudoalteromonas sp. (Pilot Scale)

| Parameter | Optimized Value |

| Culture Medium | 2216E basal medium + 1.5% soluble starch + 0.5% peptone |

| Temperature | 20 °C |

| Initial pH | 7.5 |

| Agitation Speed | 450 rpm |

| Ventilation Rate | 30 L/min |

| Seeding Volume | 3% (v/v) |

| Fermentation Time | 66 hours |

Source: Adapted from a study on pilot-scale fermentation of Pseudoalteromonas sp. FDHY-MZ2.[3]

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Pseudoalteromonas sp. for this compound Production

-

Inoculum Preparation:

-

Aseptically transfer a single colony of Pseudoalteromonas sp. SANK 73390 from a stock plate to a 250 mL flask containing 50 mL of seed medium (e.g., Marine Broth 2216).

-

Incubate at 25°C with shaking at 180 rpm for 24-48 hours until the culture reaches the late exponential phase.

-

-

Bioreactor Preparation:

-

Prepare the production medium (refer to Table 1 for an optimized example) in a 50 L bioreactor.

-

Sterilize the bioreactor and medium in place.

-

-

Inoculation and Fermentation:

-

Aseptically transfer the seed culture to the bioreactor to achieve a 3% (v/v) inoculum.

-

Set the fermentation parameters as per Table 1 (Temperature: 20°C, Initial pH: 7.5, Agitation: 450 rpm, Aeration: 30 L/min).

-

Run the fermentation for approximately 66 hours. Monitor cell growth (OD600) and this compound production (via HPLC analysis of samples) periodically.

-

-

Fed-Batch Strategy (Optional):

-

To potentially increase yield, a fed-batch strategy can be implemented.[6] After the initial batch phase (e.g., 24 hours), start a continuous or intermittent feed of a concentrated nutrient solution (e.g., a solution of soluble starch and peptone). The feed rate should be optimized to maintain a low but non-limiting substrate concentration.

-

Protocol 2: Downstream Processing and Purification of this compound

-

Harvesting:

-